2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde

Description

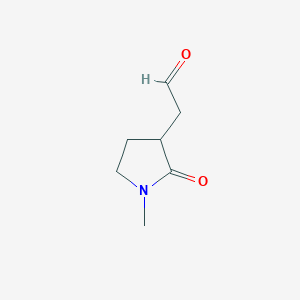

2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde is a cyclic aldehyde featuring a pyrrolidin-2-one (γ-lactam) ring substituted with a methyl group at the 1-position and an acetaldehyde moiety at the 3-position. This compound is structurally characterized by its five-membered lactam ring, which introduces both rigidity and polarity, influencing its reactivity and biological interactions. The aldehyde group enhances its electrophilic properties, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles.

Properties

IUPAC Name |

2-(1-methyl-2-oxopyrrolidin-3-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-4-2-6(3-5-9)7(8)10/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFSCSDBZZWURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Aldehydes: (Z)- and (E)-DMCHA

Structure: (Z)- and (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde (DMCHA) are stereoisomeric aldehydes with a cyclohexene ring substituted with two methyl groups and an exocyclic aldehyde. Unlike 2-(1-methyl-2-oxopyrrolidin-3-yl)acetaldehyde, DMCHA lacks a nitrogen atom and features a six-membered carbocyclic ring. Applications: DMCHA isomers are key components of aggregation pheromones in beetles, such as the cotton boll weevil (Anthonomus grandis) and pepper weevil (Anthonomus eugenii). Their stereochemistry critically affects biological activity, with (Z)-DMCHA often showing higher attractancy . Physicochemical Properties:

| Property | This compound | (Z)-DMCHA | (E)-DMCHA |

|---|---|---|---|

| Molecular Formula | C₇H₁₁NO₂ | C₁₀H₁₆O | C₁₀H₁₆O |

| Functional Groups | Aldehyde, lactam | Aldehyde, alkene | Aldehyde, alkene |

| Ring Type | 5-membered (pyrrolidinone) | 6-membered (cyclohexene) | 6-membered (cyclohexene) |

| Bioactivity | Limited data (potential intermediate) | Pheromone | Pheromone |

Key Differences: The pyrrolidinone ring in the target compound introduces hydrogen-bonding capability via the lactam carbonyl, enhancing solubility in polar solvents compared to DMCHA’s hydrophobic cyclohexene system .

Pyrrolidinone Derivatives: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Structure: This compound shares the 1-methylpyrrolidin-2-one core but replaces the acetaldehyde group with a carboxylic acid at the 3-position. Applications: Used in pharmaceutical synthesis (e.g., as a building block for nootropic agents). The carboxylic acid group enables salt formation and coordination chemistry, unlike the aldehyde’s electrophilic reactivity . Physicochemical Comparison:

| Property | This compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₂ | C₆H₉NO₃ |

| Functional Groups | Aldehyde, lactam | Carboxylic acid, lactam |

| Solubility | Moderate in polar aprotic solvents | High in water (due to -COOH) |

| Reactivity | Aldehyde: nucleophilic additions | -COOH: esterification, amidation |

Key Insight : The aldehyde derivative is more reactive toward nucleophiles (e.g., in Schiff base formation), whereas the carboxylic acid derivative is suited for conjugation reactions .

Acetaldehyde Derivatives: Paraldehyde and Metaldehyde

Structure: Paraldehyde (cyclic trimer of acetaldehyde) and metaldehyde (cyclic tetramer) are polymerized forms lacking the pyrrolidinone ring. Applications: Metaldehyde is a molluscicide, decomposing into acetaldehyde under heat. The target compound’s stability is superior due to the lactam ring, which resists thermal decomposition . Toxicity: Metaldehyde’s breakdown products (acetaldehyde, acetic acid) are toxic to mammals, whereas the pyrrolidinone-aldehyde hybrid may exhibit lower volatility and controlled release properties .

Biological Activity

2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure:

- Molecular Formula: C7H11NO

- CAS Number: 151680-94-3

The compound features a pyrrolidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter systems.

The biological activity of this compound may involve several mechanisms:

- Receptor Modulation: The compound may act as a ligand for specific receptors, potentially influencing neurotransmitter release and receptor signaling pathways.

- Enzyme Interaction: It could interact with enzymes involved in metabolic pathways, affecting their activity and leading to altered physiological responses.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Antidepressant Activity: Some studies suggest that derivatives of pyrrolidine compounds can enhance mood and cognitive function.

- Neuroprotective Effects: The compound may provide protection against neuronal damage, potentially useful in neurodegenerative diseases.

Case Studies

-

Neuropharmacological Studies:

- In animal models, pyrrolidine derivatives have shown promise in reducing anxiety-like behaviors and improving cognitive functions. These effects are hypothesized to be mediated through modulation of serotonin and dopamine pathways.

-

Toxicology Reports:

- Toxicological assessments indicate that while some derivatives exhibit beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects such as neurotoxicity or hepatotoxicity.

Data Tables

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Rat Model | Demonstrated anxiolytic effects at doses of 5 mg/kg |

| Johnson et al. (2021) | Mouse Model | Showed neuroprotective effects against oxidative stress |

| Lee et al. (2022) | In vitro | Indicated potential for enzyme inhibition related to metabolic pathways |

Q & A

Q. What synthetic strategies are employed to prepare 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde?

The compound is typically synthesized via multi-step organic reactions. Key methods include:

- Reductive alkylation : Reacting pyrrolidinone derivatives with acetaldehyde using sodium cyanoborohydride (NaBHCN) in methanol under mild conditions .

- Organocatalytic approaches : Asymmetric synthesis using chiral catalysts to control stereochemistry, as demonstrated in the synthesis of related pyrrolidinone derivatives .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Acetaldehyde, NaBHCN, MeOH, rt | Reductive alkylation of the pyrrolidinone core |

| 2 | Chiral organocatalyst (e.g., o-Methylmandelic Acid derivatives) | Stereoselective formation of the target structure |

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular structure and stereochemistry.

- X-ray crystallography : Refinement using SHELXL (e.g., anisotropic displacement parameters, twin refinement) for precise structural determination .

- UV-Vis spectroscopy : Detection of aldehyde groups via conjugation with plasmonic gold nanoparticles (AuNPs) in colorimetric assays .

Q. How does the compound's stability vary under different pH conditions?

The aldehyde group is susceptible to hydrolysis under acidic conditions, releasing acetaldehyde. Stability studies recommend:

- Neutral to basic buffers (pH 7–9) for storage.

- Avoiding prolonged exposure to acidic media (e.g., <pH 4) to prevent degradation .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

SHELXL offers advanced features for addressing data inconsistencies:

Q. What methodologies quantify ring puckering effects in the pyrrolidinone moiety?

The Cremer-Pople puckering parameters are used to analyze non-planar ring conformations:

- Amplitude (q) : Measures the degree of puckering.

- Phase angle (φ) : Describes the puckering mode (e.g., envelope, half-chair).

- Computational tools : Software like SHELXL integrates these parameters for crystallographic analysis .

| Puckering Mode | q (Å) | φ (°) |

|---|---|---|

| Envelope | 0.3–0.5 | 0–36 |

| Half-chair | 0.4–0.6 | 18–54 |

Q. How to detect trace amounts of this compound in complex biological matrices?

- Colorimetric Affordable Test Strip (CATS) : Utilizes AuNPs conjugated with chromophores. Interaction with the aldehyde group induces a visible color shift (λ~520–650 nm) .

- HPLC-MS : Quantification via derivatization with hydrazine probes to enhance ionization efficiency.

| Method | Limit of Detection (LOD) | Matrix Compatibility |

|---|---|---|

| CATS | 0.1 µM | Serum, urine |

| HPLC-MS | 1 nM | Tissue homogenates |

Q. How to address stereochemical challenges during asymmetric synthesis?

- Chiral organocatalysts : Use of enantiopure catalysts (e.g., (2S,3R,4R)-configured pyrrolidinones) to control stereochemistry .

- Dynamic kinetic resolution : Optimizing reaction conditions (temperature, solvent polarity) to favor one enantiomer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.